Pyridazinone, 2-6

Description

Historical Context and Significance of the Pyridazinone Scaffold in Heterocyclic Chemistry

The pyridazinone nucleus, a key heterocyclic system, has been a subject of considerable interest in chemical and pharmaceutical sciences for many years. researchgate.net The initial exploration into pyridazinone chemistry was largely driven by the search for novel compounds with applications in agrochemicals and cardiovascular drugs. researchgate.net The first pyridazine (B1198779) was synthesized by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org However, it was the synthesis of the parent heterocycle by oxidizing benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation, that marked a significant step. wikipedia.org A more efficient route to this compound starts from maleic hydrazide. wikipedia.org

The significance of the pyridazinone scaffold lies in its versatile chemical reactivity and the broad spectrum of biological activities exhibited by its derivatives. nih.govresearchgate.net This six-membered ring, containing two adjacent nitrogen atoms, can be readily functionalized at various positions, allowing for the creation of a diverse library of compounds. nih.govresearchgate.net This structural flexibility has made pyridazinones a "scaffold of choice" for the development of potential drug candidates. researchgate.net The introduction of various functional groups into the pyridazinone structure has enabled the synthesis of a wide array of compounds with improved biological efficacy. nih.goveurekaselect.com

Overview of Pyridazinone Derivatives as a Subject of Intensive Research

Pyridazinone derivatives have been the focus of intensive research due to their wide range of pharmacological activities. jocpr.comscholarsresearchlibrary.com These compounds have demonstrated potential as anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antihypertensive agents. researchgate.netjocpr.com The versatility of the pyridazinone ring has allowed for the development of numerous derivatives with diverse biological applications, making it a "wonder nucleus" in medicinal chemistry. scholarsresearchlibrary.comsarpublication.com

Research has shown that substitutions on the pyridazinone ring can significantly influence its biological activity. researchgate.net For instance, many 3(2H)-pyridazinones have been investigated for their analgesic and anti-inflammatory properties, with some derivatives showing comparable or even better activity than established drugs like aspirin (B1665792) and indomethacin (B1671933). jocpr.comjscimedcentral.com Furthermore, the pyridazinone scaffold is a key component in several clinically used drugs and compounds in clinical trials, particularly for cardiovascular conditions. jchemrev.com The ability to modify the structure to enhance potency and reduce side effects, such as gastrointestinal issues commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs), has been a major driver of research in this area. researchgate.net

The following table provides a summary of research findings on various pyridazinone derivatives:

| Derivative Type | Research Focus | Key Findings |

| 2-arylacetamide pyridazin-3(2H)-ones | Formyl peptide receptor (FPR) agonists | Identified potent and selective FPR agonists. nih.gov |

| 2,6-disubstituted-3(2H)-pyridazinones | Analgesic, anti-inflammatory, and antimicrobial activities | Some compounds showed good antifungal activity. jocpr.com |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | Analgesic and anti-inflammatory activities | One compound demonstrated better analgesic activity than acetylsalicylic acid (ASA). jocpr.com |

| Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives | Anti-inflammatory activity | A potent compound with a favorable anti-inflammatory profile was identified. jocpr.com |

| 3,6-disubstituted pyridazines | Anticancer agents targeting CDK2 | Submicromolar growth inhibitors against breast cancer cell lines were discovered. nih.gov |

Classification and Nomenclature of Pyridazinone Isomers and Substituted Derivatives

Pyridazinone is a derivative of pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and possesses a carbonyl group. wikipedia.orgsarpublication.com The systematic name for the parent compound is pyridazin-3(2H)-one. chemspider.com The nomenclature indicates a pyridazine ring with a keto group at position 3 and the saturation of the nitrogen at position 2 with a hydrogen atom. jocpr.com

Isomerism is a key feature of pyridazinone chemistry. solubilityofthings.com Different isomers can be formed based on the position of the carbonyl group and the substituents on the ring. The most common and extensively studied isomers are the pyridazin-3(2H)-ones. researchgate.net

Substituted derivatives are named by indicating the position and type of substituent on the pyridazinone ring. For example, in 2,6-disubstituted pyridazinones , substituents are present at the 2nd and 6th positions of the pyridazinone ring. researchgate.netresearchgate.net The numbering of the ring atoms follows standard chemical nomenclature rules.

Fused heterocyclic systems containing the pyridazinone ring are also an important class of compounds. For example, pyridopyridazines are formed by the fusion of a pyridine (B92270) ring with a pyridazine ring, and they exist in eight isomeric forms. scirp.org

Structure

3D Structure

Properties

IUPAC Name |

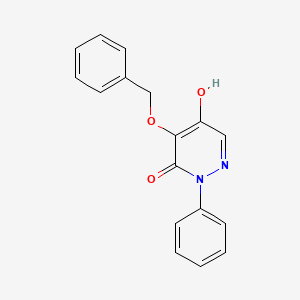

5-hydroxy-2-phenyl-4-phenylmethoxypyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-15-11-18-19(14-9-5-2-6-10-14)17(21)16(15)22-12-13-7-3-1-4-8-13/h1-11,20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKDGWBKKRFJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NN(C2=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridazinone Derivatives

Classical Approaches to Pyridazinone Ring Formation

Traditional methods for synthesizing the pyridazinone core have been well-established and are still widely used due to their reliability and accessibility of starting materials. These approaches primarily involve condensation and cyclization reactions.

Condensation Reactions with Hydrazine (B178648) and its Derivatives

A cornerstone in pyridazinone synthesis is the condensation reaction between a 1,4-dicarbonyl compound or its equivalent with hydrazine or its substituted derivatives. iglobaljournal.comsphinxsai.com This method is versatile, allowing for the preparation of a wide array of pyridazinone analogs.

The reaction of γ-keto acids or their corresponding esters with hydrazine hydrate (B1144303) is a common and effective method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system. iglobaljournal.comsphinxsai.com The process involves the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the pyridazinone ring. jocpr.com For instance, the reaction of appropriate γ-keto acids with hydrazine hydrate in refluxing ethanol (B145695) readily accomplishes the ring closure in high yields. iglobaljournal.com Similarly, substituted pyridazinones can be prepared by treating γ-keto esters with hydrazine. iglobaljournal.com The versatility of this method is further demonstrated by the synthesis of 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones through the dehydrocyclization of hydrazides, which are formed from the reaction of methyl β-aroyl propionates and hydrazine hydrate in the presence of sodium acetate. iglobaljournal.com

The scope of this reaction extends to various hydrazine derivatives, enabling the introduction of different substituents at the N-2 position of the pyridazinone ring. Phenylhydrazine (B124118), semicarbazide, and thiosemicarbazide (B42300) have been successfully used in cyclocondensation reactions to produce a range of N-substituted pyridazinone derivatives. nih.govnih.gov The synthesis of 3(2H)-pyridazinone, 6,6'-(1,4-piperazinediyl)bis-, dihydrazone, for example, involves condensation reactions between pyridazinone precursors and hydrazine derivatives with a piperazine (B1678402) linker. ontosight.ai

Furthermore, the reaction can be carried out with other dicarbonyl synthons. For example, maleic acid derivatives and their substituted analogs can undergo condensation with hydrazines to form pyridazinediones. iglobaljournal.com

Table 1: Examples of Condensation Reactions for Pyridazinone Synthesis

| Starting Material 1 | Starting Material 2 | Product Type | Reference(s) |

| γ-Keto acid | Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-one | iglobaljournal.comsphinxsai.com |

| Methyl β-aroyl propionate | Hydrazine hydrate | 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinone | iglobaljournal.com |

| 4-Anthracen-9-yl-4-oxo-but-2-enoic acid derivative | Hydrazine hydrate, Phenylhydrazine, Semicarbazide, Thiosemicarbazide | Pyridazinone derivatives | nih.govnih.gov |

| Maleic acid derivatives | Hydrazines | Pyridazinedione | iglobaljournal.com |

Cyclization Reactions of Keto-Carboxylic Acids and Analogues

The intramolecular cyclization of keto-carboxylic acids and their analogs serves as a fundamental and direct route to the pyridazinone core. iglobaljournal.comjocpr.com This strategy relies on the presence of both a ketone and a carboxylic acid (or its derivative) function within the same molecule, which can then react with a hydrazine source to form the heterocyclic ring.

A prevalent method involves the reaction of γ-keto acids with hydrazine hydrate. iglobaljournal.comjocpr.com The γ-keto acid itself acts as the precursor containing the necessary functionalities for ring formation. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the cyclization of the intermediate γ-keto acid with hydrazine hydrate. scholarsresearchlibrary.comjocpr.com This approach is widely applicable for the preparation of 6-(substituted phenyl)-pyridazinone derivatives. wu.ac.th

The synthesis can also start from precursors that generate the keto-carboxylic acid in situ. For example, the Claisen condensation of levulinic acid with benzaldehyde, followed by reaction with hydrazine hydrate, yields pyridazinone derivatives. iglobaljournal.com Another variation involves the reaction of glyoxylic acid with tetralone to produce a pyridazinone structure. iglobaljournal.com

A three-step sequence involving hydrazone formation, acylation with ethyl malonyl chloride, and subsequent Dieckmann cyclization has been developed for the synthesis of 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters from α-keto esters. thieme-connect.comresearchgate.net This demonstrates the utility of cyclization reactions on more complex, functionalized acyclic precursors.

Friedel-Crafts Acylation Approaches in Precursor Synthesis

The Friedel-Crafts acylation is a powerful tool for preparing the necessary γ-keto acid precursors for pyridazinone synthesis. jocpr.comresearchgate.net This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring, a key step in building the carbon skeleton of the target molecule.

Typically, an arene is reacted with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). scholarsresearchlibrary.comsphinxsai.comjocpr.com This reaction yields an aroyl-carboxylic acid, which is a type of γ-keto acid. For example, the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride is the initial step in the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. scholarsresearchlibrary.comjocpr.com Similarly, various anilide derivatives can be acylated with succinic or methylsuccinic anhydride to generate intermediate keto acids. researchgate.net

These resulting γ-keto acids are then subjected to cyclization with hydrazine or its derivatives to form the final pyridazinone ring. scholarsresearchlibrary.comjocpr.comresearchgate.net This two-step sequence, combining Friedel-Crafts acylation and subsequent cyclization, is a versatile and widely employed strategy for the synthesis of 6-arylpyridazinone derivatives. The use of an ionic liquid like 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃) as a recyclable catalyst for the Friedel-Crafts acylation step has been reported as an environmentally more benign alternative. scholarsresearchlibrary.comjocpr.com

Modern and Advanced Synthetic Strategies

In recent years, synthetic chemists have focused on developing more efficient and sustainable methods for pyridazinone synthesis. These modern approaches often involve one-pot procedures and the use of catalysis to improve reaction efficiency and reduce waste.

One-Pot Synthetic Protocols

A notable example is the one-pot synthesis of pyridazinone derivatives from substituted acetophenones, glyoxylic acid, and hydrazine. wu.ac.thwu.ac.th In this procedure, the initial aldol (B89426) condensation between the acetophenone (B1666503) and glyoxylic acid to form the oxobutanoic acid intermediate is immediately followed by the addition of hydrazine, which undergoes an intramolecular cyclization to form the pyridazinone ring, all within the same reaction vessel. wu.ac.th This method, often facilitated by a heating reactor, is more efficient than traditional multi-step procedures that require isolation and purification of the intermediate keto acid. wu.ac.thwu.ac.th

Multicomponent reactions (MCRs) are another powerful one-pot strategy. A one-pot, three-component cyclocondensation of a ketoacid, thiosemicarbazide, and phenacyl bromide has been developed for the synthesis of 2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. tandfonline.com Similarly, an ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and arylhydrazines has been reported, utilizing a recyclable ionic liquid catalyst. jocpr.com Novel pyrrolo[3,4-d]pyridazinone derivatives have also been obtained in good yields through convenient one-pot synthetic routes. nih.gov

Table 2: Comparison of One-Pot vs. Traditional Synthesis of Pyridazinones

| Feature | Traditional Synthesis | One-Pot Synthesis | Reference(s) |

| Number of Steps | Multiple (e.g., keto acid formation, isolation, then cyclization) | Single operational step | wu.ac.thwu.ac.th |

| Intermediate Isolation | Required | Bypassed | wu.ac.th |

| Solvent Consumption | Higher | Lower | wu.ac.th |

| Reaction Time | Longer (e.g., 4-8 hours reflux) | Shorter (e.g., 2-3 hours in reactor) | wu.ac.th |

| Efficiency | Lower overall efficiency | Higher overall efficiency | wu.ac.thwu.ac.th |

Catalytic Transformations (e.g., Ru-catalyzed alkenylation)

Catalytic methods, particularly those involving transition metals, have emerged as powerful tools for the functionalization of the pyridazinone scaffold. Ruthenium-catalyzed reactions, in particular, have been employed for the alkenylation of pyridazinone derivatives.

Ruthenium-catalyzed oxidative alkenylation of N-aryl pyridazinediones with acrylates has been developed. rsc.org This reaction, followed by an intramolecular cyclization, leads to the formation of diverse pyridazino[1,2-a]indazoles. rsc.org The process proceeds via a cascade of directed C-H bond activation/annulation reactions. rsc.org

Furthermore, a switchable Ru-catalyzed N-H/C-H alkenylation of 6-phenyl(dihydro)pyridazin-3(2H)-ones with alkynes has been demonstrated. researchgate.netresearchgate.net By simply changing the reaction atmosphere, the regioselectivity of the alkenylation can be controlled. Under a nitrogen atmosphere, N-alkenylation occurs, while under an oxygen atmosphere, C-H alkenylation at the phenyl ring is favored. researchgate.net This provides a highly selective and efficient method for modifying two different positions on the pyridazinone core. researchgate.net These catalytic transformations offer a sophisticated approach to creating complex pyridazinone-based structures from simpler, readily available starting materials.

Green Chemistry Principles in Pyridazinone Synthesis

The application of green chemistry principles to the synthesis of pyridazinones is a significant area of research, aiming to develop more environmentally benign and efficient processes. Key focuses include the use of reusable catalysts and eco-friendly reaction media.

One approach involves the use of Zirconyl(IV) chloride octahydrate (ZrOCl₂·8H₂O) as a green Lewis acid catalyst for the one-pot, three-component synthesis of 3-arylpyrimido[4,5-c]pyridazine derivatives. growingscience.com This method utilizes water as a solvent at room temperature and the catalyst can be recovered and reused for at least three cycles without a significant loss in activity. growingscience.com Similarly, a ZnS-ZnFe₂O₄ magnetic nanocatalyst has been employed for the synthesis of thiazolopyridazinones. nanomaterchem.com This heterogeneous catalyst is noted for its chemical and thermal stability, low cost, and ease of separation from the reaction mixture using an external magnet, allowing for its reuse in multiple reaction cycles. nanomaterchem.com

The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable green solvent has also been reported for the synthesis of 4,6-disubstituted-pyridazin-3(2H)-ones. researchgate.net This method avoids the need for column chromatography for product purification, and the solvent can be recovered and reused for up to five cycles without a discernible loss of efficacy. researchgate.net Furthermore, chitosan, a biodegradable polymer derived from shrimp shells, has been demonstrated as an effective, reusable, and eco-friendly heterogeneous catalyst for Michael addition reactions in the synthesis of pyridones and phthalazines. eurjchem.com

These methodologies highlight a shift towards more sustainable synthetic routes in pyridazinone chemistry, addressing concerns such as catalyst and solvent waste, and the use of hazardous materials. growingscience.comresearchgate.net

Table 1: Green Catalysts in Pyridazinone Synthesis

| Catalyst | Type | Reaction | Key Advantages | Citations |

|---|---|---|---|---|

| ZrOCl₂·8H₂O | Homogeneous Lewis Acid | One-pot synthesis of 3-arylpyrimido[4,5-c]pyridazines | Water solvent, room temperature, reusable | growingscience.com |

| ZnS-ZnFe₂O₄ | Heterogeneous Magnetic Nanocatalyst | Synthesis of thiazolopyridazinones | Easy magnetic separation, reusable, stable | nanomaterchem.com |

| PEG-400 | Green Solvent | Synthesis of 4,6-disubstituted-pyridazin-3(2H)-ones | Recyclable, avoids chromatography | researchgate.net |

| Chitosan | Heterogeneous Biocatalyst | Michael addition for pyridone/phthalazine synthesis | Biodegradable, reusable, eco-friendly | eurjchem.com |

Derivatization and Functionalization Strategies

The derivatization of the pyridazinone core is crucial for modulating its chemical and biological properties. Strategies include modifications at the nitrogen atoms and the introduction of various substituents onto the heterocyclic ring.

N-alkylation is a common strategy for functionalizing the pyridazinone ring at the N-2 position. Phase-transfer catalysis has been effectively used for the N-alkylation of 3(2H)-pyridazinones and their 4,5-dihydro analogs with omega-haloalkyl cyanides. nih.govthieme-connect.de Other methods include the reaction with alkylating agents like methyl iodide in the presence of a base such as sodium hydride. mdpi.com More advanced techniques involve the phosphoric acid-catalyzed regio- and enantioselective N2-propargylation of pyridazinones, which provides chiral N2-alkylated products in moderate to good yields and enantioselectivities. rsc.orgresearchgate.net Simple alkylation of compounds like 6-styryl-4,5-dihydro-2H-pyridazin-3-one has also been used to synthesize new N-substituted derivatives. researchgate.net

N-acylation offers another route to pyridazinone derivatives. A notable method involves the use of 2-acylpyridazin-3-ones as stable, mild, and chemoselective N-acylating agents for amines under neutral conditions. organic-chemistry.org These reagents are prepared by the N(2)-acylation of pyridazin-3-ones with acyl chlorides. organic-chemistry.org N-acylhydrazones, which can be converted to pyridazinones, are synthesized through the acylation of hydrazones derived from α-amino acid esters. nih.govjst.go.jp These N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone are synthesized by reacting a hydrazide intermediate with various aromatic aldehydes. mdpi.com

Table 2: Selected N-Alkylation and N-Acylation Reactions of Pyridazinones

| Reaction Type | Reagents/Catalyst | Product Type | Key Features | Citations |

|---|---|---|---|---|

| N-Alkylation | omega-Haloalkyl cyanides / Phase-transfer catalyst | N-2 alkylated pyridazinones | Efficient for side-chain introduction | nih.govthieme-connect.de |

| N-Propargylation | Propargyl alcohols / Chiral phosphoric acid | Chiral N2-alkylated pyridazinones | Asymmetric synthesis, high enantioselectivity | rsc.orgresearchgate.net |

| N-Acylation | 2-Acylpyridazin-3-ones | N-acylated amines | Mild, chemoselective, stable reagents | organic-chemistry.org |

| N-Acylhydrazone formation | Hydrazides and aromatic aldehydes | N-Acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | Convenient, efficient synthesis | mdpi.com |

The introduction of various functional groups onto the pyridazinone scaffold is essential for creating diverse chemical libraries.

Halogenation: Halogens can be introduced at various positions. For instance, a method for the selective halogenation at the C-8 position of a pyrido-pyridazinone scaffold has been developed. acs.org This involves amination at the C-7 position to increase electron density, followed by bromination. acs.org The pyridazinone moiety itself can act as an internal directing group in C-H functionalization reactions, enabling late-stage halogenation. rsc.orgnih.gov A series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones have been converted to their corresponding 3-chloro derivatives using phosphoryl chloride. arabjchem.org

Hydroxylation: Hydroxylation of pyridazinones can be achieved through biotransformation. Bacteria capable of growing on pyrazon have been shown to hydroxylate methyl-substituted phenyl rings on the pyridazinone structure. researchgate.net For example, o-methyl-pyrazon is converted to 5-amino-4-chloro-2-(2-hydroxymethyl-phenyl)-3(2H)-pyridazinone. researchgate.net Chemical hydroxylation can be achieved via hydroboration/oxidation of an allyl group attached to the pyridazinone nitrogen. acs.org The metabolism of certain pyridazinone-based drugs in humans can also lead to hydroxylated metabolites. nih.gov The mechanisms of aromatic hydroxylation are complex and can involve enzymatic pathways like those catalyzed by cytochrome P450 enzymes. acs.org

Alkylation/Arylation: Direct alkylation of the pyridazine (B1198779) ring can be performed using organolithium reagents, which typically results in the introduction of an alkyl group at position 4. thieme-connect.com A one-pot directed lithiation/alkylation strategy has been optimized for substituted pyrrole[3,4-d]pyridazinones. nih.gov N-arylation has been achieved through various methods, including copper-catalyzed cross-coupling reactions in water, which allows for the synthesis of N-substituted pyridazinones with tunable fluorescent properties. nih.gov Metal-free and base-free N-arylation of pyridazinones has also been developed using diaryliodonium salts, offering a milder and more environmentally friendly approach. researchgate.netresearchgate.netdntb.gov.ua

The synthesis of 2,6-disubstituted pyridazinones is of significant interest. A versatile, three-step synthesis of 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters starts from α-keto esters. thieme-connect.comcolab.ws This method allows for the introduction of a variety of aliphatic and aromatic substituents at the 2- and 6-positions by using different α-keto esters and substituted hydrazines. thieme-connect.com

Another common strategy involves the modification of a pre-existing pyridazinone core. For example, starting from 6-substituted-3(2H)-pyridazinones, various substituents can be introduced at the N-2 position via alkylation or other reactions to yield 2,6-disubstituted derivatives. nih.govresearchgate.net For instance, 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one have been synthesized and evaluated for biological activity. nih.govresearchgate.net Similarly, 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones can be synthesized from the condensation of benzil (B1666583) monohydrazones with reagents like ethyl cyanoacetate (B8463686) or diethyl malonate. arabjchem.org These can then be further functionalized. arabjchem.org

Table 3: Examples of Synthesized 2,6-Disubstituted Pyridazinone Derivatives

| Derivative Name | Substituent at C-6 | Substituent at N-2 | Citation |

|---|---|---|---|

| 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | o-tolyloxy | Propyl | nih.govresearchgate.net |

| 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | 3,5-dimethyl-1H-pyrazol-1-yl | Benzyl (B1604629) | nih.govresearchgate.net |

| 2-{[3-(2-Methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | 2-Methylphenoxy | -CH₂-N(CO)₂C₆H₄ | nih.govresearchgate.net |

| Ethyl 2-(2,2-dimethylbutyl)-5-hydroxy-3-oxo-6-thiophen-2-yl-2,3-dihydropyridazine-4-carboxylate | Thiophen-2-yl | 2,2-Dimethylbutyl | thieme-connect.com |

Chemical Reactivity and Transformation Mechanisms of Pyridazinones

Electrophilic Substitution Reactions on the Pyridazinone Ring

The pyridazine (B1198779) nucleus is inherently electron-deficient due to the inductive effects of the two adjacent nitrogen atoms. This electronic characteristic makes the ring system generally resistant to electrophilic substitution, which typically requires harsh reaction conditions. sphinxsai.com For the parent pyridazine ring, common electrophilic reactions like nitration or sulfonation have not been successfully reported. sphinxsai.com

However, the reactivity of the pyridazinone ring towards electrophiles can be enhanced by the presence of activating groups. sphinxsai.com While direct electrophilic attack on the carbon atoms of the pyridazinone ring is challenging, electrophilic addition at the nitrogen atom is more common. Pyridazines, acting as weak bases, can form salts with mineral acids and react with alkyl halides or dialkyl sulfates to yield monoquaternary salts. sphinxsai.com The presence of the second nitrogen atom makes protonation more difficult compared to pyridine (B92270). sphinxsai.com In some cases, converting the pyridazinone to an N-oxide can activate the ring for subsequent electrophilic substitution. gcwgandhinagar.com

Detailed research findings on direct electrophilic substitution on the pyridazinone carbon framework are scarce, underscoring the ring's deactivation towards such transformations. Most functionalizations are achieved through other reaction types, such as nucleophilic substitutions on halogenated pyridazinones.

Nucleophilic Attack and Ring Transformations

In stark contrast to their inertness towards electrophiles, pyridazinone rings are highly susceptible to nucleophilic attack. The electron deficiency at the ring carbons makes them prime targets for nucleophiles. sphinxsai.comthieme-connect.de This reactivity is a cornerstone of pyridazinone chemistry, enabling extensive functionalization and complex ring transformations.

Nucleophilic substitution reactions are a prominent method for modifying pyridazinones. thieme-connect.de Unlike pyridine, the preferred sites for nucleophilic attack on the unsubstituted pyridazine ring are the C4 and C5 positions, rather than the carbons adjacent to the nitrogen atoms. thieme-connect.de Halogenated pyridazinones, particularly 4,5-dihalo-3(2H)-pyridazinones, are versatile starting materials. They are often prepared from mucochloric or mucobromic acids and undergo sequential nucleophilic substitution reactions to produce a variety of polysubstituted derivatives. sphinxsai.com

Ring transformations initiated by nucleophilic attack are also a significant feature of pyridazinone chemistry. These reactions often involve an initial nucleophilic addition, followed by ring-opening and subsequent ring-closure (ANRORC mechanism) to form new heterocyclic systems. nycu.edu.twwur.nl

Reaction with Hydrazine (B178648): Hydrazine and its derivatives are common nucleophiles used in pyridazinone synthesis and transformation. For instance, the reaction of 4-bromomethylcoumarins with hydrazine hydrate (B1144303) leads to a novel ring transformation, yielding 5-(o-hydroxyphenyl) substituted pyridazin-3-ones in high yields. nycu.edu.tw The proposed mechanism involves a nucleophilic attack on the lactone carbonyl, ring opening, and subsequent intramolecular cyclization and dehydrogenation to form the stable aromatic pyridazinone ring. nycu.edu.tw

Transformations of Furanones: 3-Arylidenefuran-2-ones can serve as precursors for pyridazinones. They can undergo nucleophilic attack by hydrazine at the C2-furanone position, leading to ring opening and re-cyclization to form the pyridazinone structure. researchgate.net The regioselectivity of the attack can depend on the reaction conditions and the nature of the nucleophile. researchgate.net

Cine-Substitution: In some cases, nucleophilic attack occurs at a carbon atom not bearing the leaving group, a process known as cine-substitution. For example, the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to 4,5-disubstituted products, which is an example of a nucleophilic substitution of hydrogen (SNH) pathway. acs.org

The table below summarizes key findings on nucleophilic reactions with pyridazinone precursors.

| Precursor | Nucleophile | Product Type | Key Finding | Reference |

| 4-Bromomethylcoumarins | Hydrazine Hydrate | 5-(o-hydroxyphenyl)pyridazin-3-ones | A novel ring transformation (SNRORC) from coumarins to pyridazinones. | nycu.edu.tw |

| 3-(Indol-3-yl-methylene)-5-phenyl-2(3H)-furanone | Hydrazine | Indolyl substituted pyridazin-3(4H)-ones | Nucleophilic attack occurs at the C2-furanone position, leading to ring transformation. | researchgate.net |

| 4,5-Dihalo-3(2H)-pyridazinones | Various Nucleophiles | Polysubstituted Pyridazinones | Sequential substitution allows for diverse functionalization. | sphinxsai.com |

| 2-Benzyl-5-halopyridazin-3(2H)-ones | Grignard Reagents | 4,5-Disubstituted Pyridazin-3(2H)-ones | Reaction proceeds via an unexpected cine-substitution pathway. | acs.org |

Cycloaddition Reactions (e.g., with benzyne)

Cycloaddition reactions are a powerful tool in heterocyclic synthesis, and pyridazinones can participate both as products and reactants.

One of the classical methods for forming the pyridazine ring is through the [4+2] cycloaddition reaction of 1,2,4,5-tetrazines with alkenes or alkynes. sphinxsai.com This method allows for the construction of the pyridazine core, which can then be further modified to pyridazinones.

1,3-Dipolar cycloadditions are also employed. For example, 4-(o-hydroxyphenyl)-3(2H)-pyridazinones can be prepared through the 1,3-dipolar cycloaddition of in situ generated diarylnitrilimines with 3-arylidene-2(3H)-benzofuranones. sphinxsai.com Another important application is the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones (münchnones generated in situ from 3(2H)-pyridazinone acids) and acetylenic dipolarophiles like methyl propiolate. This reaction yields pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com

The reaction of pyridazinones with highly reactive intermediates like benzyne (B1209423) represents a key transformation. Benzyne, generated through methods like the hexadehydro-Diels-Alder (HDDA) reaction, can be trapped by various heterocyclic systems. nih.gov While direct cycloaddition with a pre-formed pyridazinone ring is less documented, the generation of a pyridazine-fused system via trapping of an aryne is known. For instance, the aryne generated from 3-chloropyridazine (B74176) can be trapped by furan. wur.nl The intermediacy of 4,5-didehydropyridazine has been proven by its interception with tetracyclone. wur.nl

| Reaction Type | Reactants | Product | Significance | Reference(s) |

| [4+2] Cycloaddition | 1,2,4,5-Tetrazines + Alkenes/Alkynes | Pyridazines | Fundamental route to the pyridazine skeleton. | sphinxsai.com |

| 1,3-Dipolar Cycloaddition | Diarylnitrilimines + Benzofuranones | 4-(o-hydroxyphenyl)-3(2H)-pyridazinones | Synthesis of specifically substituted pyridazinones. | sphinxsai.com |

| [3+2] Cycloaddition | Mesoionic oxazolo-pyridazinones + Alkynes | Pyrrolo[1,2-b]pyridazines | Access to fused heterocyclic systems. | mdpi.com |

| Benzyne Trapping | 4,5-Didehydropyridazine (aryne) + Tetracyclone | 1,4,5,6,7,8-Hexaphenylphthalazine | Proves the existence of the pyridazine aryne intermediate. | wur.nl |

Oxidation and Reduction Pathways

The pyridazinone ring can undergo both oxidation and reduction, leading to a variety of derivatives with modified structures and properties.

Oxidation: The parent pyridazine ring is generally resistant to oxidation due to its electron-deficient nature. However, it can be oxidized to form an N-oxide with reagents like hydrogen peroxide, though di-N-oxide formation is not observed. sphinxsai.com In substituted pyridazinones, functional groups attached to the ring can be selectively oxidized. For example, tricyclic 5H-indeno[1,2-c]pyridazine can be oxidized at the C-5 methylene (B1212753) group to the corresponding ketone, 5H-indeno[1,2-c]pyridazin-5-one, while retaining the pyridazine core. mdpi.com Dehydrogenation, a form of oxidation, is a key step in many pyridazinone syntheses. Dihydropyridazinones, often formed from the cyclocondensation of γ-ketoacids with hydrazine, are efficiently oxidized to the aromatic pyridazinones using reagents like bromine in acetic acid. mdpi.com

Reduction: Diazine rings are more readily reduced than oxidized. sphinxsai.com The pyridazine ring can be completely reduced using sodium in methanol. sphinxsai.com The reduction of the C=C double bond in the pyridazinone ring is a common transformation. For instance, isoxazolo[3,4-d]pyridazinones can undergo reductive cleavage to provide various 4,5-functionalized 3(2H)-pyridazinones. tandfonline.com This pathway offers a synthetic route to derivatives that are otherwise difficult to access.

| Transformation | Substrate | Reagent(s) | Product | Reference |

| Oxidation | Pyridazine | Hydrogen Peroxide | Pyridazine N-oxide | sphinxsai.com |

| Oxidation | 5H-indeno[1,2-c]pyridazine | Not specified | 5H-indeno[1,2-c]pyridazin-5-one | mdpi.com |

| Dehydrogenation | 4,5-Dihydropyridazin-3(2H)-ones | Bromine in Acetic Acid | 3(2H)-Pyridazinones | mdpi.com |

| Reduction | Pyridazine | Sodium in Methanol | Reduced Pyridazine Ring | sphinxsai.com |

| Reductive Cleavage | Isoxazolo[3,4-d]pyridazinones | Not specified | 4,5-Functionalized 3(2H)-pyridazinones | tandfonline.com |

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of pyridazinone transformations is crucial for designing rational syntheses and predicting product outcomes. Modern computational and experimental techniques have shed light on several key pathways.

Nucleophilic Substitution (SN(ANRORC)): The SN(Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is particularly relevant for the reaction of halogenated diazines with strong nucleophiles like amide ions. wur.nl This pathway involves the initial addition of the nucleophile, followed by cleavage of a bond within the ring to form an open-chain intermediate, which then re-closes to yield the substituted product, sometimes with rearrangement. wur.nl

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. Mechanistic studies on the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one have been conducted using DFT (Density Functional Theory) modeling. mdpi.com These studies help to rationalize product distribution, including side-reactions like hydrodebromination. The mechanism can proceed via an "oxo-palladium pathway" or an "oxoboronate pathway," and the solvent can play a crucial role, sometimes acting as a hydride source for reduction side-products. mdpi.com

Multi-Component Reaction Mechanisms: The synthesis of complex fused pyridazine systems often occurs through multi-component reactions. The mechanism for the formation of pyridazino[5,4,3-de] sphinxsai.commdpi.comnaphthyridine derivatives has been investigated, comparing different potential pathways. researchgate.net Chemical evidence helped to exclude a previously postulated pathway involving the initial dimerization of malononitrile, providing a clearer understanding of the reaction sequence. researchgate.net

Ring Transformation of Coumarins: The conversion of 4-bromomethylcoumarins to 5-arylpyridazin-3-ones has been rationalized by a mechanism involving a sequence of nucleophilic substitution, ring opening, and ring closure (SNRORC). The driving force for this transformation is proposed to be the formation of the thermodynamically stable aromatic pyridazinone system. nycu.edu.tw

These mechanistic studies, often combining experimental evidence with computational chemistry, provide deep insights into the factors controlling reactivity and selectivity in pyridazinone chemistry. researchgate.netmdpi.com

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyridazinone derivatives, offering precise insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in confirming the identity and substitution patterns of 2,6-disubstituted pyridazinones. The chemical shifts (δ) and coupling constants of the protons on the pyridazinone ring and its substituents provide a detailed map of the molecular structure.

The protons on the pyridazinone ring itself exhibit characteristic signals. For instance, in a series of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones, the protons of the pyridazinone ring appear at specific chemical shifts. sphinxsai.com In some derivatives, the H-4 and H-5 protons of the pyridazinone ring show doublet peaks. wu.ac.th For example, in one study, the pyridazinone ring protons were observed at δ 5.7 (1H, d) and 6.49 (1H, d). biomedpharmajournal.org The protons of substituent groups also provide valuable information. For example, a singlet corresponding to the NH proton is often observed between 10.92 and 12.25 ppm. tandfonline.com Methylene (B1212753) protons adjacent to the pyridazinone nitrogen or in a substituent often appear as singlets or multiplets in the range of δ 3.42-4.98 ppm. wu.ac.thmdpi.com Methyl groups attached to the ring or substituents typically resonate as singlets around δ 2.37-2.54 ppm. tandfonline.com Aromatic protons from substituents on the pyridazinone ring appear as multiplets in the aromatic region, typically between δ 6.43 and 8.50 ppm. asianpubs.orgtandfonline.com

¹H NMR Data for Selected 2,6-Disubstituted Pyridazinone Derivatives

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|---|

| 2-(4-Bromophenyl)-6-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | DMSO-d₆ | Pyridazin C-H | 9.71 | s | acs.org | |

| Pyrazolo C-H | 9.00 | s | acs.org | |||

| Ar-H | 7.33-7.52 | m | acs.org | |||

| 2,6-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | DMSO-d₆ | Pyridazin C-H | 9.89 | s | acs.org | |

| Pyrazolo C-H | 9.24 | s | acs.org | |||

| Ar-H | 7.03-8.61 | m | acs.org | |||

| 2-Phenyl-10H-pyridazine (6,1-b) quinazoline-10-one | CDCl₃ | Ar-H | 6.47-7.66 | m | asianpubs.org | |

| Ethyl 2-(6-(4-bromophenyl)-3-oxo-1(6H)-il)acetate | CDCl₃ | H-4 | 7.08 | d | 9.7 | wu.ac.th |

| H-5 | 7.70 | d | 9.7 | wu.ac.th | ||

| CH₂ | 4.98 | s | wu.ac.th | |||

| CH₂ (ester) | 4.28 | q | 7.1 | wu.ac.th | ||

| CH₃ (ester) | 1.32 | t | 7.1 | wu.ac.th |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of pyridazinone derivatives. The chemical shifts of the carbon atoms in the pyridazinone ring and its substituents are indicative of their electronic environment.

The carbonyl carbon (C=O) of the pyridazinone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 157-185 ppm. wu.ac.thacs.org The carbons of the pyridazinone ring itself resonate at characteristic chemical shifts. For pyridazin-3(2H)-one, the assignments are C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. researchgate.net Substituents on the ring influence these chemical shifts. For example, in 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one, the pyridazinone ring carbons at positions 4 and 5 appear at distinct chemical shifts. Aromatic carbons from substituents typically appear in the range of δ 114-159 ppm. mdpi.comconnectjournals.com Aliphatic carbons, such as those in methyl or methylene groups, resonate at higher fields. acs.org

¹³C NMR Data for Selected 2,6-Disubstituted Pyridazinone Derivatives

| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Pyridazin-3(2H)-one | C-3 | 164.00 | researchgate.net | |

| C-4 | 130.45 | researchgate.net | ||

| C-5 | 134.71 | researchgate.net | ||

| C-6 | 139.02 | researchgate.net | ||

| 2,6-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | DMSO-d₆ | C=O | 185.4 | acs.org |

| Aromatic/Heterocyclic C | 118.7-154.9 | acs.org | ||

| 2,6-Bis(4-chlorophenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | DMSO-d₆ | C=O | 185.2 | acs.org |

| Aromatic/Heterocyclic C | 106.1-160.1 | acs.org | ||

| 5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)furan-2-carbaldehyde | Acetone-d₆ | C=O | 178.6 | mdpi.com |

| Aromatic/Heterocyclic C | 112.4-156.3 | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify key functional groups and study the electronic transitions in 2,6-disubstituted pyridazinones.

In the IR spectra of pyridazinone derivatives, the most prominent absorption band is that of the carbonyl (C=O) group, which typically appears in the range of 1630–1758 cm⁻¹. wu.ac.thmdpi.comresearchgate.net The exact position of this band can be influenced by the substituents on the pyridazinone ring. Another characteristic band is the C=N stretching vibration, which is observed around 1550–1627 cm⁻¹. mdpi.comtandfonline.comresearchgate.net The N-H stretching vibration, when present, is seen as a band in the region of 3100–3350 cm⁻¹. sphinxsai.combiomedpharmajournal.org C-H stretching vibrations for aromatic and aliphatic moieties are also observed at their expected frequencies. wu.ac.thtandfonline.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridazinone derivatives typically exhibit strong and broad absorption bands in the UV-Vis region. For example, a series of thienylpyridazines showed maximum absorption peaks (λmax) between 314 and 357 nm, with high molar extinction coefficients. mdpi.com These absorptions are attributed to π → π* and n → π* transitions within the conjugated system of the pyridazinone ring and its substituents.

Spectroscopic Data (IR and UV-Vis) for Selected 2,6-Disubstituted Pyridazinone Derivatives

| Compound/Derivative | IR (KBr, cm⁻¹) | UV-Vis (λmax, nm) | Reference |

|---|---|---|---|

| 2-Phenyl-10H-pyridazine (6,1-b) quinazoline-10-one | 1672 (C=O), 1588 (C=N) | asianpubs.org | |

| Ethyl 2-(6-(4-bromophenyl)-3-oxo-1(6H)-il)acetate | 1742, 1690 (C=O), 1590 (C=N) | wu.ac.th | |

| 2,6-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | 1673 (C=O), 1525 (C=N) | acs.org | |

| 5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde | 1657 (C=O) | 357 | mdpi.com |

| 4-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)benzonitrile | 2233 (C≡N) | 323 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of 2,6-disubstituted pyridazinones. The molecular ion peak (M+) in the mass spectrum confirms the molecular formula of the compound. sphinxsai.comtandfonline.com

The fragmentation of pyridazinone derivatives under mass spectrometric conditions can provide valuable structural information. The fragmentation patterns are often influenced by the nature and position of the substituents on the pyridazinone ring. arkat-usa.org For instance, in some cases, the base peak corresponds to the molecular ion, indicating a stable molecule. sphinxsai.com In other cases, characteristic fragment ions are observed. For example, a common fragmentation pathway involves the loss of small molecules like CO or N₂ from the pyridazinone ring. The fragmentation of isomers can also be distinguished, as they may produce different fragment ions or variations in ion intensities. arkat-usa.orgresearchgate.net For example, the mass spectrum of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one shows a molecular ion peak at m/z 174, along with fragment ions at m/z 159, 147, 130, and 115. sphinxsai.com

X-ray Crystallography for Solid-State Structure Determination

Crystal structure analyses have revealed that the pyridazinone ring is generally planar, with some degree of π-electron delocalization. researchgate.netijres.org The substituents on the ring can adopt various orientations, which can influence intermolecular interactions such as hydrogen bonding and crystal packing. nih.goviucr.org For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. nih.goviucr.org The structural data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov For example, the crystal structure of (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate confirmed its (E)-configuration. x-mol.net

Computational and Theoretical Investigations of Pyridazinone Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to elucidate the fundamental electronic and structural properties of pyridazinone derivatives. mdpi.comchesci.comresearchgate.net These methods provide a theoretical framework for understanding molecular behavior at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to pyridazinone derivatives to determine their optimized molecular geometries, including bond lengths and angles. chesci.comiucr.org For instance, DFT calculations at the B3LYP/6-311G** level have been used to optimize the geometry of various pyridazine (B1198779) derivatives, ensuring the absence of negative frequencies to confirm that the structure corresponds to a true energy minimum. mdpi.com Such studies have revealed that many pyridazinone derivatives are not planar, with substituent rings often inclined at significant angles to the central pyridazine ring. iucr.orgnih.gov In one study, the phenyl and pyridazine rings in a derivative were inclined to each other by 10.55 (12)°, while the 4-methylbenzyl ring was nearly orthogonal to the pyridazine ring. iucr.org

DFT calculations also provide valuable information about the electronic properties of pyridazinone systems. mdpi.com Parameters such as total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken population analysis) are routinely calculated to understand the electronic nature of these molecules. chesci.com These computational insights are crucial for predicting the reactivity and interaction capabilities of pyridazinone compounds.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions, representing the ability to donate and accept electrons, respectively. chesci.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.commdpi.com A smaller energy gap suggests higher chemical reactivity. researchgate.net

In the study of pyridazinone derivatives, HOMO-LUMO analysis is used to understand their electronic and optical properties. chesci.com For example, in a series of thienylpyridazine derivatives, the HOMO density was found to be slightly more concentrated on the thiophene (B33073) donor group, while the LUMO density was more concentrated on the (hetero)aromatic acceptor moiety. mdpi.com This distribution of frontier orbitals is indicative of the charge transfer characteristics within the molecule. DFT calculations have been used to determine the HOMO, LUMO, and energy gap for various pyridazinone compounds, providing insights into their potential as reactive agents in chemical and biological processes. mdpi.comchesci.com

Table 1: Selected Quantum Chemical Parameters for Pyridazinone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Pyridazino quinoline | DFT/B3LYP/6-31G | Data not available | Data not available | Data not available, but calculated | chesci.com |

| Thienylpyridazines | DFT/B3LYP/6-311G** | Various | Various | No significant correlation observed with absorption spectra | mdpi.com |

| N-Acylhydrazone derivatives | DFT/B3LYP/6-31+G(d) | Calculated | Calculated | Calculated | mdpi.com |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying the sites prone to electrophilic and nucleophilic attack. iucr.orgnih.gov The MEP surface displays the electrostatic potential on the iso-electron density surface, with different colors representing different potential values: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green indicates neutral regions. nih.govmdpi.com

For pyridazinone derivatives, MEP maps have consistently shown that the negative potential (red regions) is concentrated around the electronegative oxygen atoms of the carbonyl groups, making these sites susceptible to electrophilic attack. iucr.orgnih.govmdpi.com Conversely, the positive potential (blue regions) is typically located over hydrogen atoms and sometimes nitrogen atoms, indicating these are the most probable sites for nucleophilic interactions. nih.govmdpi.com This information is crucial for understanding intermolecular interactions, including hydrogen bonding and the initial steps of ligand-receptor binding. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing insights into their conformational stability and the dynamics of ligand-target interactions. mdpi.comnih.gov By simulating the motions of atoms and molecules over time, MD can reveal the flexibility of protein targets and the stability of ligand binding poses obtained from docking studies. mdpi.comtandfonline.com

In the context of pyridazinone research, MD simulations have been employed to validate the results of molecular docking. tandfonline.com For instance, after docking a library of pyridazinone-based analogues into potential protein targets, MD simulations were performed to confirm the stability of the "pyridazinone-based ligand-target protein" interactions. tandfonline.com These simulations can assess whether a ligand remains stably bound within the active site of a protein over a simulated period, providing a more dynamic and realistic picture of the binding event than static docking poses alone. mdpi.com MD simulations have also been used to investigate the conformational changes in protein targets upon ligand binding and to explore the stability of different protein conformations. mdpi.comnih.gov For example, simulations have been used to study the stability of homology models of enzymes in complex with pyridazinone-like inhibitors. mdpi.com

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. sciencepublishinggroup.comwjarr.com This method is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the binding modes and affinities of potential inhibitors. wjarr.comtandfonline.com

Numerous molecular docking studies have been conducted on pyridazinone derivatives to investigate their interactions with various protein targets. wjarr.comtandfonline.commdpi.com These studies have provided detailed insights into the specific amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. plos.orgnih.gov For example, docking studies of bicyclic heteroaromatic pyridazinones as phosphodiesterase 3A (PDE3A) inhibitors revealed that most compounds adopted similar orientations within the active site, forming hydrogen bonds with key catalytic amino acids. plos.orgnih.gov In another study, pyridazinone derivatives were docked into the active site of HIV reverse transcriptase, with several compounds showing favorable binding interactions and good docking scores. tandfonline.com Similarly, docking has been used to study the interactions of pyridazinone derivatives with targets like butyrylcholinesterase (BChE), cyclooxygenases (COX-1 and COX-2), 15-lipoxygenase (15-LOX), and various bacterial proteins. mdpi.comsciencepublishinggroup.commdpi.com

Table 2: Representative Molecular Docking Studies of Pyridazinone Derivatives This table is interactive. Click on the headers to sort the data.

| Pyridazinone Derivative Class | Protein Target | Key Findings | Source |

|---|---|---|---|

| Bicyclic heteroaromatic pyridazinones | Phosphodiesterase 3A (PDE3A) | Hydrogen bonding with catalytic amino acids. | plos.orgnih.gov |

| 6-aryl- and 2-(N-substituted)-6-aryl-pyridazinones | HIV Reverse Transcriptase | Favorable binding interactions and docking scores. | tandfonline.com |

| N-Acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | COX-1, COX-2, 15-LOX | Identified as promising dual COX/LOX inhibitors. | mdpi.com |

| Various pyridazinone derivatives | Butyrylcholinesterase (BChE) | Examined compatibility with the BChE enzyme. | sciencepublishinggroup.com |

| Novel pyridazinone derivatives | Bacterial proteins (e.g., from S. aureus, P. aeruginosa) | Compared activities against various bacterial proteins. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities, such as inhibitory concentrations (IC50). researchgate.net These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for biological activity. plos.orgjocpr.com

QSAR studies have been successfully applied to pyridazinone derivatives to elucidate their structure-activity relationships. plos.orgresearchgate.net For example, a field-based 3D-QSAR study was conducted on bicyclic heteroaromatic pyridazinones as PDE3A inhibitors. plos.orgnih.gov The resulting models revealed that steric and hydrophobic fields were the primary descriptors of the inhibitory activities, while hydrogen bond donor and acceptor fields had minor contributions. plos.orgnih.gov The dataset for this QSAR study comprised 99 molecules, which were randomly divided into a training set of 79 compounds and a test set of 20 compounds to ensure the predictive power of the model. plos.org In another study, a QSAR analysis was performed on pyridazinone derivatives as acetylcholinesterase inhibitors, resulting in a QSAR equation that could be used to predict the IC50 values of new compounds before their synthesis. researchgate.net

2D- and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of pyridazinone derivatives influences their biological activity. Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been successfully applied to various classes of pyridazinone compounds.

2D-QSAR

2D-QSAR models establish a relationship between biological activity and the physicochemical properties (descriptors) of the molecules. For instance, a 2D-QSAR study was conducted on a series of novel pyridazine derivatives to analyze their vasorelaxant activity. This study utilized the Comprehensive Descriptors for Structural and Statistical Analysis (CODESSA-Pro) software to generate a statistically significant model, which was validated internally and externally to confirm its predictive power. The model helped in determining the key structural parameters that govern the observed biological effects. In another study, a comprehensive computational approach including 2D-QSAR modeling was used to investigate 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as potential multifunctional agents for Alzheimer's disease. nih.gov This research aimed to design new pyridazine-derived molecules with strong inhibitory activity by optimizing their structural and pharmacokinetic properties. nih.gov

3D-QSAR

3D-QSAR studies provide deeper insights by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields. A prominent 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), has been applied to pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. acs.orgacs.orgnih.gov These studies established a strong correlation between the steric and electrostatic properties of the compounds and their fungicidal activity against wheat leaf rust (Puccinia recondita). acs.orgacs.orgnih.gov The resulting models offered valuable structural insights for designing more potent fungicidal agents before their synthesis. acs.orgacs.orgnih.gov

The CoMFA models for these fungicidal pyridazinone derivatives yielded a good cross-validated value (q²) of 0.584 with five optimized components. acs.org The conventional correlation coefficient (r²) was 0.943, with an F value of 69.281 and an estimated standard error of 0.071. acs.org The analysis revealed that steric fields contributed 54.9% and electrostatic fields contributed 45.1% to the variations in fungicidal activity. acs.org

Similarly, 3D-QSAR studies have been performed on pyridazin-3-one derivatives as inhibitors of phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory disorders. actascientific.com These analyses used hydrophobic, steric, and electrostatic descriptors to generate quantitative models that successfully correlated the molecular structures with their pIC50 values. actascientific.com Furthermore, computational studies involving 3D-QSAR, covalent docking, and molecular dynamics simulations have been used to explore the binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.com The high q² and r² values from the CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models indicated their reliability in predicting the bioactivities of these FGFR1 inhibitors. tandfonline.com

| Parameter | Value |

|---|---|

| Cross-validated Correlation Coefficient (q²) | 0.584 |

| Conventional Correlation Coefficient (r²) | 0.943 |

| F-test Value | 69.281 |

| Standard Error of Estimate | 0.071 |

| Number of Components | 5 |

| Steric Field Contribution | 54.9% |

| Electrostatic Field Contribution | 45.1% |

Field-Based 3D-QSAR Approaches

Field-based 3D-QSAR is a powerful ligand-based design approach that correlates the biological activity of a series of compounds with their 3D molecular fields (e.g., steric, electrostatic, hydrophobic). plos.orgresearcher.lifebosaljournals.com This method is particularly useful when the 3D structure of the biological target is unknown.

A significant application of this approach has been in the study of bi-cyclic heteroaromatic pyridazinone and pyrazolone (B3327878) derivatives as inhibitors of phosphodiesterase 3A (PDE3A), a key enzyme in platelet aggregation. plos.orgresearcher.lifebosaljournals.comnih.gov In this research, field-based 3D-QSAR models were developed to describe the structure-activity relationships of these inhibitors. plos.orgresearcher.life The study employed various alignment strategies for the molecules, a critical step in 3D-QSAR. These included template-based alignments and a docking-based alignment that considered the ligand's orientation within the PDE3A active site. plos.org

The resulting QSAR models demonstrated good statistical reliability, as confirmed by internal and external validation metrics. plos.orgbosaljournals.com The analyses consistently revealed that steric and hydrophobic fields were the primary descriptors of the inhibitory activities of the compounds. plos.orgresearcher.lifebosaljournals.com In contrast, the contributions from hydrogen bond donor and acceptor fields were found to be minor. plos.orgbosaljournals.com One alignment scheme, which used the pyridazinone/pyrazolone moiety as the common template, was considered more realistic as this core contains the groups that form frequent interactions with the target protein. plos.org These findings provide crucial structural information for the future design of more specific and potent PDE3A inhibitors for treating cardiovascular diseases. plos.orgresearcher.life

| Alignment Strategy | Description | Key Finding |

|---|---|---|

| Pyrazolopyridine Alignment (PPA) | Used the heteroaromatic pyrazolopyridine group as the common template. | Did not fully account for the ligand binding behavior within the active site. |

| Pyridazinone/Pyrazolone Alignment (PA) | Used the pyridazinone or pyrazolone moiety as the common template. | Considered more realistic as this core is involved in key protein interactions. |

| Docking Alignment (DA) | Utilized the ligand conformations obtained from molecular docking within the PDE3A active site. | Provided a structure-based alignment for the QSAR model. |

Computational Approaches for Solubility and Solution Thermodynamics

The poor aqueous solubility of many pyridazinone derivatives can be a significant obstacle in their development. nih.gov Computational approaches are therefore essential for predicting and understanding the solubility behavior and solution thermodynamics of these compounds, guiding formulation and synthesis efforts.

A detailed study investigated the solubility of the pyridazinone derivative 6-phenyl-pyridazin-3(2H)-one (PPD) in various binary solvent mixtures of dimethyl sulfoxide (B87167) (DMSO) and water at temperatures ranging from 298.2 K to 318.2 K. mdpi.comresearchgate.netnih.gov The experimentally measured solubility data was computationally correlated using several well-established cosolvency models, including the van't Hoff, Apelblat, Yalkowsky–Roseman, Jouyban–Acree, and Jouyban–Acree–van't Hoff models. mdpi.comnih.gov

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

|---|---|---|---|---|---|

| Water | 5.82 × 10⁻⁶ | 6.94 × 10⁻⁶ | 8.42 × 10⁻⁶ | 1.02 × 10⁻⁵ | 1.30 × 10⁻⁵ |

| DMSO | - | 4.16 × 10⁻¹ | 4.32 × 10⁻¹ | 4.49 × 10⁻¹ | 4.67 × 10⁻¹ |

Furthermore, the study computationally evaluated the thermodynamics of the solution. mdpi.comresearchgate.netnih.gov The dissolution of PPD in all DMSO-water mixtures was found to be an endothermic and entropy-driven process. researchgate.netnih.gov An enthalpy-entropy compensation analysis indicated that the solvation of PPD is driven by an enthalpy-driven mechanism. mdpi.comresearchgate.netnih.gov Computed activity coefficients suggested that molecular interactions were strongest between PPD and DMSO compared to PPD and water, which is consistent with the observed solubility data. researchgate.netnih.gov

| Solvent | ΔsolH⁰ (kJ·mol⁻¹) | ΔsolG⁰ (kJ·mol⁻¹) | ΔsolS⁰ (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| Water | 31.09 | 28.53 | 8.31 |

| DMSO | 9.01 | 2.20 | 22.10 |

Preclinical and Mechanistic Biological Studies in Model Systems

Enzyme Inhibition Profiles (in vitro)

The pyridazinone scaffold is a core structural feature in a multitude of compounds designed to interact with various biological targets. In vitro studies have been instrumental in characterizing the inhibitory profiles of these derivatives against a range of enzymes implicated in different disease pathologies. These investigations provide crucial insights into their mechanisms of action and potential therapeutic applications.

Pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of cyclic nucleotides. The inhibitory action of these compounds is often selective for specific PDE isozymes, which is a key factor in their pharmacological profile.

One notable example is Zardaverine, a pyridazinone derivative that selectively inhibits PDE III and PDE IV isozymes. nih.gov It demonstrated an IC50 value of 0.58 µM against PDE III from human platelets and IC50 values of 0.79 µM and 0.17 µM against PDE IV from canine trachea and human polymorphonuclear cells, respectively. nih.gov In contrast, its effect on PDE I, PDE II, and PDE V was marginal at concentrations up to 100 µM. nih.gov Another compound, CI-930, is also recognized as a PDE III inhibitor. nih.gov

Research into tricyclic pyridazinones has also revealed PDE III inhibitory activity. Compounds designated as 31 and 32 showed IC50 values of 1.8 µM and 1.6 µM, respectively. mdpi.com Further studies on pyridazinone derivatives bearing an indole (B1671886) moiety have highlighted their potential as PDE4 inhibitors. One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (compound 20), showed selective inhibition of the PDE4B isoform with an IC50 of 251 nM. researchgate.net Another derivative in this class, compound 21, exhibited even more potent inhibition of PDE4B with an IC50 of 5.5 nM and also inhibited PDE4D with an IC50 of 440 nM. researchgate.net Additionally, pyrazolo[3,4-d]pyridazinones have been evaluated as PDE5 inhibitors, with one of the most potent, compound 2e, displaying an IC50 of 140 nM. tandfonline.com

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Zardaverine | PDE III | 0.58 µM | nih.gov |

| Zardaverine | PDE IV | 0.17 - 0.79 µM | nih.gov |

| Compound 31 | PDE III | 1.8 µM | mdpi.com |

| Compound 32 | PDE III | 1.6 µM | mdpi.com |

| Compound 20 | PDE4B | 251 nM | researchgate.net |

| Compound 21 | PDE4B | 5.5 nM | researchgate.net |

| Compound 21 | PDE4D | 440 nM | researchgate.net |

| Compound 2e | PDE5 | 140 nM | tandfonline.com |

The pyridazinone nucleus serves as a template for the development of inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway. researchgate.netsemanticscholar.org Many derivatives show selective inhibition of the COX-2 isoform over COX-1, a desirable trait for anti-inflammatory agents with a potentially improved gastrointestinal safety profile. researchgate.net

A series of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were identified as dual COX/LOX inhibitors. mdpi.comnih.gov Within this series, compound 7c was noted as a selective COX-2 inhibitor. mdpi.com Similarly, 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been investigated as multi-target inhibitors. The methanesulfonate (B1217627) (7a) and ethanesulfonate (B1225610) (7b) derivatives were particularly potent against COX-2, with IC50 values of 0.05 µM and 0.06 µM, respectively, which is equipotent to the reference drug Celecoxib (IC50 = 0.05 µM). nih.gov These compounds also inhibited 5-LOX with IC50 values of 3 µM and 2.5 µM. nih.gov

Other studies have reported pyridazinone derivatives with potent and selective COX-2 inhibition. Compounds 2d, 2f, 3c, and 3d displayed IC50 values in the range of 15.56–19.77 nM for COX-2, with selectivity indices (SI) ranging from 24 to 38, which were 1.4 to 2.2 times higher than that of celecoxib. researchgate.net Another set of pyridazinone derivatives, 26a and 26b, along with a pyridinethione analog 27, also showed significant COX-2 inhibition with IC50 values of 67.23 nM, 43.84 nM, and 53.01 nM, respectively. rsc.org

| Compound Series | Target Enzyme | IC50 Value | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Compound 7a (Methanesulfonate) | COX-2 | 0.05 µM | - | nih.gov |

| Compound 7a (Methanesulfonate) | 5-LOX | 3 µM | - | nih.gov |

| Compound 7b (Ethanesulfonate) | COX-2 | 0.06 µM | - | nih.gov |

| Compound 7b (Ethanesulfonate) | 5-LOX | 2.5 µM | - | nih.gov |

| Compounds 2d, 2f, 3c, 3d | COX-2 | 15.56 - 19.77 nM | 24 - 38 | researchgate.net |

| Compound 26b | COX-2 | 43.84 nM | 11 | rsc.org |

Pyridazinone derivatives have been investigated as inhibitors of aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. researchgate.net A variety of pyridazinone-based compounds have demonstrated significant in vitro inhibitory activity against this enzyme.

For instance, certain tricyclic pyridazinones inhibit ALR2 with IC50 values ranging from 6.44 to 12.6 μM. acs.org More potent inhibition has been observed with other derivatives, such as compounds 26a and 27a, which exhibited IC50 values of 2.1 nM and 5.2 nM, respectively. A series of pyridazinone-bearing benzoic acid derivatives also showed potent activity, with compounds 1 and 3 having IC50 values of 0.278 µM and 0.188 µM, respectively, proving more active than the reference compound epalrestat. researchgate.net

Other structural classes have also been explored. An N-acetic acid derivative of 4,6-diaryl pyridazinone (compound 3c) was found to have an IC50 value of 12 µM. nih.gov Additionally, a study on aryl-pyridazinone-substituted benzenesulphonylurea derivatives identified ten compounds with ALR2 inhibitory activity, showing IC50 values between 34 and 242 μM. tandfonline.comtandfonline.com

| Compound/Series | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Tricyclic Pyridazinones | Aldose Reductase (ALR2) | 6.44 - 12.6 µM | acs.org |

| Compound 26a | Aldose Reductase (ALR2) | 2.1 nM | |

| Compound 27a | Aldose Reductase (ALR2) | 5.2 nM | |

| Compound 1 (Benzoic acid derivative) | Aldose Reductase (ALR2) | 0.278 µM | researchgate.net |

| Compound 3 (Benzoic acid derivative) | Aldose Reductase (ALR2) | 0.188 µM | researchgate.net |

| Compound 3c (N-acetic acid derivative) | Aldose Reductase (ALR2) | 12 µM | nih.gov |

| Aryl-pyridazinone-sulphonylureas | Aldose Reductase (ALR2) | 34 - 242 µM | tandfonline.comtandfonline.com |

The c-Met receptor tyrosine kinase is a target in cancer therapy, and pyridazinone-based molecules have been developed as potent inhibitors. mdpi.comnih.gov High-throughput screening and subsequent optimization have led to highly effective compounds. nih.gov

A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety demonstrated excellent c-Met kinase inhibitory activity. mdpi.com The most promising compound, 53, showed an IC50 of 0.6 nM, while other compounds like 41, 42, and 52 also had potent single-digit nanomolar IC50 values (0.9 nM, 1.2 nM, and 0.8 nM respectively). mdpi.com Another optimized quinoline-pyridazinone, compound 8a, was identified as a selective c-Met inhibitor with an IC50 of 4.2 nM. nih.gov

The compound Tepotinib (MSC2156119), a pyridazinone derivative, emerged from these optimization efforts as a clinical development candidate with excellent in vitro potency. nih.govresearchgate.net Other heterocyclic systems incorporating the pyridazinone ring have also yielded potent inhibitors. A acs.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine derivative (22i) inhibited c-Met with an IC50 of 48 nM. rsc.org A different triazolo-pyridazine derivative (17l) showed a c-Met IC50 of 26.00 nM. frontiersin.org Furthermore, triazolo-pyridazine derivatives 12e and 13b exhibited significant c-Met inhibition with IC50 values ranging from 0.09 to 0.21 μM. acs.org

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Compound 53 | c-Met Kinase | 0.6 nM | mdpi.com |

| Compound 8a | c-Met Kinase | 4.2 nM | nih.gov |

| Compound 22i | c-Met Kinase | 48 nM | rsc.org |

| Compound 17l | c-Met Kinase | 26.00 nM | frontiersin.org |

| Compound 12e | c-Met Kinase | 0.09 - 0.21 µM | acs.org |

| Compound 13b | c-Met Kinase | 0.09 - 0.21 µM | acs.org |

| Tepotinib (MSC2156119) | c-Met Kinase | Excellent in vitro potency | nih.govresearchgate.net |

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in cancer research, and pyridazinone derivatives have been explored as direct inhibitors of this protein. researchgate.netnih.gov

Through a virtual screening approach, a benzothiadiazole derivative, compound 1, was identified as a direct STAT3 inhibitor with an IC50 of 15.8 ± 0.6 µM. researchgate.net Ureido-pyridazinone derivatives have also been designed based on known STAT3 inhibitors. researchgate.net While specific IC50 values for pyridazinone-based direct STAT3 inhibitors are still emerging, related structures have shown promise. For example, a platinum complex, Pt-3, designed from a related scaffold, demonstrated strong interaction with STAT3, yielding an IC50 of 1.4 μM. researchgate.net Another related triazole derivative, 12d, showed a great inhibitory effect on the STAT3 enzyme and had an IC50 of 1.5 µM in MCF7 breast cancer cells. researchgate.net These findings support the potential of the pyridazinone scaffold in developing STAT3 inhibitors.

| Compound | Inhibitory Activity | IC50 Value | Source |

|---|---|---|---|

| Compound 1 (Benzothiadiazole derivative) | Direct STAT3 Inhibition | 15.8 ± 0.6 µM | researchgate.net |

| Pt-3 | STAT3 Interaction | 1.4 µM | researchgate.net |

| Compound 12d (Triazole derivative) | STAT3 Enzyme Inhibition | - | researchgate.net |

Pyridazinone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govfabad.org.tr

A series of novel pyridyl–pyridazine (B1198779) derivatives were developed, with compound 5 emerging as a potent dual inhibitor, displaying IC50 values of 0.26 µM for AChE and 0.19 µM for BChE. mdpi.comnih.gov Another study focused on pyridazinones containing a (4-methoxyphenyl)piperazine moiety. ebyu.edu.tr In this series, compound 6b was the most effective AChE inhibitor with a Ki of 3.73 ± 0.9 nM, while compound 6a was the most potent BChE inhibitor with a Ki of 0.95 ± 0.16 nM. ebyu.edu.tr